molecular formula C22H17N5 B11657177 1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11657177
M. Wt: 351.4 g/mol
InChI Key: UZCYGGFVKSHOTQ-UHFFFAOYSA-N
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Description

1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with a benzyl group and a naphthyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the benzyl and naphthyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone can lead to the formation of the pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield the corresponding reduced forms of the compound .

Scientific Research Applications

1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-benzyl-N-(2-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-benzyl-N-(3-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and naphthyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

1-benzyl-N-naphthalen-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H17N5/c1-2-6-16(7-3-1)14-27-22-20(13-25-27)21(23-15-24-22)26-19-11-10-17-8-4-5-9-18(17)12-19/h1-13,15H,14H2,(H,23,24,26)

InChI Key

UZCYGGFVKSHOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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